3-(4-Methylphenyl)oxetane-3-carboxylic acid
Overview
Description
3-(4-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound characterized by the presence of an oxetane ring substituted with a 4-methylphenyl group and a carboxylic acid group. The molecular formula of this compound is C₁₁H₁₂O₃, and it has a molecular weight of 192.21118 g/mol . The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
The synthesis of 3-(4-Methylphenyl)oxetane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the synthesis can be initiated by the formation of an intermediate epoxide, which undergoes ring-closing reactions to form the oxetane ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
3-(4-Methylphenyl)oxetane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(4-Methylphenyl)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-(4-Methylphenyl)oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
- 3-Phenyl-oxetane-3-carboxylic acid
- 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid
- 3-(4-Chlorophenyl)oxetane-3-carboxylic acid
These compounds share the oxetane ring structure but differ in their substituents, which can significantly influence their chemical properties and reactivity. The presence of the 4-methylphenyl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs .
Properties
IUPAC Name |
3-(4-methylphenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPUMRSTJYGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251404 | |
Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-07-3 | |
Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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